tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate
Description
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate (CAS: 122745-36-2) is a carbamate-protected naphthalene derivative with a molecular formula of C₂₂H₂₃NO₃ and a molecular weight of 349.42 g/mol . Its structure features a naphthalene core substituted at the 4-position with a benzyloxy group and at the 2-position with a tert-butoxycarbonyl (Boc) carbamate. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. Key physicochemical properties include a high hydrophobicity (XlogP = 5.2) and a topological polar surface area of 47.6 Ų, indicating moderate solubility in polar solvents .
Properties
IUPAC Name |
tert-butyl N-(4-phenylmethoxynaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)26-21(24)23-18-13-17-11-7-8-12-19(17)20(14-18)25-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLAYSJSTWPCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate typically involves the reaction of 4-(benzyloxy)naphthalen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Halogenation Reactions
The compound undergoes regioselective halogenation, particularly bromination, under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) in THF at −10°C | tert-Butyl (4-(benzyloxy)-1-bromo-8-methylnaphthalen-2-yl)carbamate | 112%* |
*Note: Yield exceeding 100% suggests incomplete purification or residual solvent.
Mechanistic Insight : Bromination occurs at the electron-rich positions of the naphthalene ring, driven by the directing effects of substituents. The reaction proceeds via radical or electrophilic pathways depending on conditions .
Reactions with Organometallic Reagents
The carbamate reacts with strong bases like n-BuLi, enabling deprotonation and subsequent functionalization.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| n-BuLi in THF at −25°C, followed by NH4Cl quench | Deprotonated intermediate (lithiated species) | 40% |
Application : This intermediate is pivotal in synthesizing complex payloads for antibody-drug conjugates (e.g., SYD985) .
Nucleophilic Substitution
The benzyloxy group serves as a leaving group under specific conditions, facilitating substitution.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiCl in DMF at 80°C | tert-Butyl (4-chloro-8-methylnaphthalen-2-yl)carbamate | 63% |
Mechanistic Pathway :
-
Mesylation of the hydroxyl group using methanesulfonyl chloride and Et3N.
-
Displacement of the mesylate group by chloride under high-temperature conditions .
Coupling Reactions
The compound participates in coupling reactions to form bioactive derivatives.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid in DCM | Quinolinone-carboxamide conjugate | Moderate |
Significance : Such conjugates are explored as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators .
Oxidation and Reduction
While direct oxidation/reduction data for this compound is limited, analogous carbamates exhibit:
Scientific Research Applications
Organic Synthesis
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry. For instance, it can be utilized in the preparation of substituted naphthalene derivatives or as a precursor for other carbamates .
Pharmaceutical Development
The compound has garnered attention for its potential applications in drug development. It has been explored for use as a prodrug in targeted therapies, particularly in the context of cancer treatment. The unique structure of this compound allows it to interact with biological targets, which can enhance the efficacy of certain drugs while minimizing side effects .
Biological Interaction Studies
Research has focused on the interactions of this compound with various biological molecules, such as enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic roles or toxicological effects. Studies typically involve assessing the compound's impact on enzyme activity or binding affinity to specific receptors .
Case Study 1: Synthesis of Duocarmycin Payloads
A notable application of this compound was demonstrated in the synthesis of linker-duocarmycin payloads. In this study, the compound was treated with N-bromosuccinimide under controlled conditions to yield a bromo-substituted derivative, showcasing its utility in generating complex structures necessary for targeted cancer therapies .
Case Study 2: Interaction with Enzymes
Another significant investigation involved studying the compound’s inhibition of specific enzymes related to cancer progression. The results indicated that this compound exhibited selective inhibition against certain hydrolases, suggesting its potential as a dual inhibitor in cancer treatments .
Summary of Findings
The applications of this compound span across organic synthesis and pharmaceutical research. Its ability to serve as an intermediate for complex organic compounds and its potential role in drug development highlight its significance in scientific research.
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Pharmaceutical Development | Potential prodrug for targeted therapies |
| Biological Studies | Interaction studies with enzymes and receptors to assess therapeutic roles |
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthetic efficiency, and physicochemical properties.
tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (Compound 5)
- Structure : A phenyl ring replaces the naphthalene core, with a 2-hydroxyethyl substituent at the 4-position.
- Synthesis: Synthesized via Boc protection of 4-aminophenethyl alcohol, achieving 98% yield and 99.6% HPLC purity under optimized conditions .
- Key Differences :
- Reduced hydrophobicity compared to the naphthalene analog due to the smaller aromatic system.
- The hydroxyethyl group enhances water solubility, making it more suitable for aqueous-phase reactions.
tert-Butyl ((2-(Naphthalen-2-yl)propanoyl)oxy)carbamate
- Structure : Features a naphthalen-2-yl group linked via an ester bond to the Boc-protected carbamate.
- Synthesis: Prepared through DCC-mediated coupling of 2-(naphthalen-2-yl)propanoic acid and tert-butyl hydroxycarbamate, yielding 86% as a colorless oil .
- Key Differences: The ester linkage introduces hydrolytic instability compared to the ether-linked benzyloxy group in the target compound. Lower molecular weight (C₁₈H₂₁NO₃ vs.
tert-Butyl (4-(2-Oxoethyl)phenyl)carbamate (Compound 6)
- Structure : Contains a phenyl ring with a 2-oxoethyl substituent at the 4-position.
- Synthesis : Derived from sodium sulfonate intermediate 15 , achieving 89% yield and 99.0% HPLC purity .
- Key Differences :
- The ketone functionality offers a site for further functionalization (e.g., nucleophilic addition).
- Higher polarity (XlogP ~3.5 estimated) compared to the naphthalene derivative, improving compatibility with polar solvents.
tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate
- Structure : A bis-carbamate with hydroxybenzyl and propargyloxybenzyl groups.
- Crystallography : Exhibits O–H···O hydrogen bonding in the crystal lattice, contributing to its stability .
- Key Differences: The propargyloxy group enables click chemistry applications, unlike the benzyloxy group in the target compound.
tert-Butyl (2-((1-(Benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)amino)ethyl)carbamate (10n)
- Structure : A naphthyridine-based carbamate with benzyloxy and difluorobenzyl groups.
- Synthesis: Achieved via coupling with tert-butyl (2-aminoethyl)carbamate, yielding 37% as a white solid .
- Key Differences :
- The naphthyridine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
- Lower synthetic yield compared to the target compound suggests greater complexity in handling polycyclic systems .
Biological Activity
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C_{18}H_{21}NO_3
- Molecular Weight : 301.37 g/mol
-
Chemical Structure :
This compound features a naphthalene ring substituted with a benzyloxy group and a carbamate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can facilitate hydrogen bonding and enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological responses.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in different contexts:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| HeLa | 15.0 | Apoptosis induction |
Neuroprotective Effects
In neuropharmacological studies, this compound was shown to protect neuronal cells from oxidative stress-induced damage. It upregulated antioxidant enzymes and reduced reactive oxygen species (ROS) levels, indicating its potential for treating neurodegenerative diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses .
Case Studies
- Case Study on Cancer Treatment : In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition when combined with standard chemotherapy agents .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (4-(benzyloxy)naphthalen-2-yl)carbamate?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. For example, a protocol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with 2-(naphthalen-2-yl)propanoic acid and tert-butyl hydroxycarbamate achieved an 86% yield after silica gel chromatography (eluent: EtOAc/hexane = 1:9) . Alternative routes may involve benzyloxy-protected intermediates, as seen in similar carbamate derivatives .
Q. How can the purity of tert-butyl (4-(benzyloxy)naphthalen-2-yl)carbamate be assessed in academic research?
- Methodological Answer : Purity is typically verified using analytical techniques such as:
- HPLC : Retention time consistency under optimized mobile phases.
- NMR Spectroscopy : Integration ratios for protons in the benzyloxy and tert-butyl groups .
- Mass Spectrometry (MS) : Exact mass matching the molecular formula (e.g., m/z calculated for C₂₂H₂₅NO₃: 351.18) .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and direct sunlight, as carbamates are prone to degradation under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of tert-butyl (4-(benzyloxy)naphthalen-2-yl)carbamate?
- Methodological Answer : Key optimization strategies include:
- Catalyst Screening : Test coupling agents like EDCI or HOBt for efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature Control : Reactions at 0–25°C minimize side-product formation .
- Monitoring by TLC : Use silica plates with UV visualization to track progress .
Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) can arise from:
- Tautomerism : Check for equilibrium between carbamate and isocyanate forms .
- Crystallographic Validation : Perform X-ray diffraction to confirm hydrogen-bonding patterns and 3D architecture, as demonstrated for related carbamates .
- Dynamic NMR Experiments : Assess rotational barriers in tert-butyl groups at variable temperatures .
Q. What strategies are employed to design analogues of this compound for biological activity studies?
- Methodological Answer : Analogues are designed by:
- Benzyloxy Group Replacement : Substitute with electron-withdrawing groups (e.g., Cl, CF₃) to modulate enzyme inhibition, as seen in SARS-CoV protease inhibitors .
- Carbamate Isosteres : Replace the carbamate with urea or sulfonamide groups to enhance metabolic stability .
- Boronic Acid Derivatives : Introduce boronate esters for targeted delivery, as shown in related arylboronate carbamates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
